Sodium 1,2-oxazol-3-ylmethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,2-oxazol-3-ylmethanesulfinate is a chemical compound with the molecular formula C₄H₄NNaO₃S. It is a sodium salt of 1,2-oxazol-3-ylmethanesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-oxazol-3-ylmethanesulfinate typically involves the reaction of 1,2-oxazole with methanesulfinic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high purity and yield. The industrial production methods also include rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,2-oxazol-3-ylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted oxazole derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Sodium 1,2-oxazol-3-ylmethanesulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs and treatments.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 1,2-oxazol-3-ylmethanesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify other molecules. It can also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sodium 1,2-oxazol-3-ylmethanesulfinate include:
Sodium methanesulfinate: A simpler sulfinate salt with similar reactivity.
Sodium benzenesulfinate: A sulfinate salt with an aromatic ring, used in similar applications.
Sodium toluenesulfinate: Another aromatic sulfinate salt with applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective .
Eigenschaften
Molekularformel |
C4H4NNaO3S |
---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
sodium;1,2-oxazol-3-ylmethanesulfinate |
InChI |
InChI=1S/C4H5NO3S.Na/c6-9(7)3-4-1-2-8-5-4;/h1-2H,3H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
TXDWBRKGOPZLTC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CON=C1CS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.